2,6-Dimethylmorpholine (CAS 141-91-3) is a specialized cyclic amine and ether that exists primarily as a thermodynamically favored cis isomer in commercial formulations. Characterized by a boiling point of 147 °C and limited aqueous solubility, it serves as a critical, sterically hindered building block in both industrial and pharmaceutical synthesis [1]. Unlike generic unhindered amines, the presence of two methyl groups adjacent to the ether oxygen fundamentally alters its lipophilicity, phase-separation behavior, and receptor-binding profile. In procurement contexts, it is primarily sourced as an irreplaceable precursor for morpholine-class agrochemicals and active pharmaceutical ingredients (APIs), or as a strategic bioisostere in drug discovery to engineer out off-target liabilities.
Attempting to substitute 2,6-Dimethylmorpholine with generic morpholine fails across multiple critical procurement and design dimensions. In medicinal chemistry, the lack of steric bulk around the ether oxygen in standard morpholine frequently leads to off-target receptor engagement (such as PXR liability) and poor pharmacokinetic profiles, whereas the 2,6-dimethyl substitution specifically blocks these unwanted interactions [1]. In API manufacturing, generic morpholine cannot be used to synthesize drugs like Amorolfine or Fenpropimorph, as the 2,6-dimethyl groups are strictly required for the final molecule's biological activity against sterol reductases. Furthermore, from a processability standpoint, morpholine boils at 128 °C and is fully water-miscible, while 2,6-Dimethylmorpholine boils at 147 °C and exhibits limited aqueous solubility, meaning that substituting the two will fundamentally disrupt downstream extraction, azeotropic distillation, and solvent recovery workflows [2].
In the optimization of HCV polymerase inhibitors, replacing an unsubstituted morpholine ring with 2,6-dimethylmorpholine successfully eliminated off-target Pregnane X Receptor (PXR) liability [1].
| Evidence Dimension | Pregnane X Receptor (PXR) off-target activation (IC50) and Target EC50 |
| Target Compound Data | PXR IC50 > 10 μM; Target EC50 = 40 nM; Liver concentration = 33 μM at 4h |
| Comparator Or Baseline | Unsubstituted morpholine derivative (exhibited off-target liability and poor PK) |
| Quantified Difference | Introduction of the 2,6-dimethyl groups eliminated PXR liability while maintaining potent 40 nM target inhibition and achieving high in vivo liver levels. |
| Conditions | In vitro PXR assay and rat PK studies (10 mg/kg oral dose) during HCV polymerase inhibitor optimization |
For pharmaceutical library design, procuring 2,6-Dimethylmorpholine provides essential steric hindrance to engineer out off-target binding that generic morpholine cannot prevent.
2,6-Dimethylmorpholine is the exact, non-substitutable precursor required for the synthesis of Amorolfine. Reductive amination of 3-tert-pentylphenyl-2-methylpropanal with cis-2,6-dimethylmorpholine achieves high conversion rates [1].
| Evidence Dimension | API Yield and Purity in Reductive Amination |
| Target Compound Data | 85.6% to 90.1% yield of Amorolfine API with >99.6% HPLC purity |
| Comparator Or Baseline | Generic morpholine (Yields 0% of the active Amorolfine API) |
| Quantified Difference | Only 2,6-Dimethylmorpholine provides the necessary structural identity to yield the active API, achieving >85% conversion in scalable reductive amination. |
| Conditions | Reaction of 3-tert-pentylphenyl-2-methylpropanal with cis-2,6-dimethylmorpholine using sodium triacetoxyborohydride in glacial acetic acid |
Buyers sourcing precursors for morpholine-class fungicides must procure this exact compound to ensure the correct stereochemical and biological identity of the final product.
The addition of two methyl groups significantly alters the physical properties of the morpholine ring, impacting solvent selection and recovery processes. 2,6-Dimethylmorpholine exhibits a higher boiling point and distinct azeotropic behavior compared to standard morpholine[1] [2].
| Evidence Dimension | Boiling Point and Aqueous Recovery |
| Target Compound Data | Boiling point of 147 °C; forms an azeotrope allowing >98% recovery via extraction/rectification |
| Comparator Or Baseline | Morpholine (Boiling point 128 °C; fully miscible in water) |
| Quantified Difference | 2,6-Dimethylmorpholine provides a 19 °C higher thermal operating window and distinct two-phase separation behavior compared to fully miscible morpholine. |
| Conditions | Standard atmospheric pressure and industrial aqueous extraction/rectification towers |
For industrial solvent and formulation applications, this compound offers superior high-temperature stability and easier phase separation from aqueous streams.
Despite the severe steric hindrance introduced by the 2,6-dimethyl groups, 2,6-Dimethylmorpholine remains an effective nucleophile in advanced photocatalytic cyclization/defluorination sequences [1].
| Evidence Dimension | Product Yield in Photocatalytic Cyclization |
| Target Compound Data | 67% yield of 3-fluoro-1,5-dihydro-2H-pyrrol-2-one scaffold |
| Comparator Or Baseline | Other highly hindered amines (e.g., internal alkenes) (0% yield) |
| Quantified Difference | Despite severe steric hindrance, 2,6-Dimethylmorpholine maintained sufficient nucleophilicity to achieve a 67% yield, whereas other hindered substrates failed completely. |
| Conditions | Photocatalytic cyclization/defluorination domino sequence with N-allyl-2-bromo-2,2-difluoro-N-phenylacetamide |
Demonstrates to synthetic chemists that this compound can be reliably procured for complex cross-coupling reactions where other sterically hindered amines fail.
2,6-Dimethylmorpholine is the mandatory, non-substitutable precursor for synthesizing morpholine-class fungicides. Its specific structural integration is required to achieve the >85% yields and >99.6% purities necessary for commercial API production, as generic morpholine cannot replicate the required sterol reductase inhibition [1].
In medicinal chemistry, this compound is the right choice when an existing morpholine-bearing lead compound exhibits off-target toxicity or poor pharmacokinetics. The added steric bulk around the ether oxygen effectively eliminates liabilities like PXR activation while preserving target potency [2].
Where standard morpholine is too volatile or too hydrophilic, 2,6-Dimethylmorpholine is selected for its 147 °C boiling point and limited aqueous solubility. This makes it highly suitable for specialized extraction processes and corrosion inhibitor formulations where >98% solvent recovery via rectification is required [3].
Due to its ability to balance severe steric hindrance with nucleophilic competence, it is an ideal building block for photocatalytic cyclization and defluorination sequences, enabling the construction of complex pyrrol-2-one scaffolds that fail with other hindered amines [4].
Flammable;Corrosive;Acute Toxic;Irritant